molecular formula C24H26N4O2 B2821889 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396794-85-6

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2821889
CAS No.: 1396794-85-6
M. Wt: 402.498
InChI Key: KRDMNKBPXROUJL-UHFFFAOYSA-N
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Description

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the isonicotinoyl group. The final step involves the coupling of the naphthalene moiety with the urea linkage under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted urea compounds.

Scientific Research Applications

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Benzoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
  • 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(phenylmethyl)urea

Uniqueness

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23(20-8-12-25-13-9-20)28-14-10-18(11-15-28)16-26-24(30)27-17-21-6-3-5-19-4-1-2-7-22(19)21/h1-9,12-13,18H,10-11,14-17H2,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDMNKBPXROUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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